molecular formula C22H19Cl2N3O2 B599412 N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine CAS No. 180045-74-3

N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine

Katalognummer: B599412
CAS-Nummer: 180045-74-3
Molekulargewicht: 428.313
InChI-Schlüssel: QMIBAVZANYVPEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Discovery and Nomenclature

N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine, commonly referred to as Carrelame, is an artificial sweetener of the guanidine class. Its chemical structure comprises a glycine backbone substituted with a 3,5-dichlorophenylamino group and a diphenylmethylamino-methylene group, creating a trisubstituted guanidine derivative. The compound’s nomenclature reflects its functional groups: the methylene bridge linking the guanidine core to the glycine moiety, and the substituted aromatic rings contributing to its hydrophobicity and sweetness potency.

Carrelame’s discovery aligns with late 20th-century efforts to synthesize high-potency sweeteners through structural modifications of guanidine derivatives. Its development is closely tied to research on related compounds like Lugduname, a structurally similar sweetener developed in the 1990s.

Classification as a Guanidine-Class Sweetener

Carrelame belongs to the guanidine family of sweeteners, characterized by a central guanidine moiety (C(NH₂)₂NH) substituted with hydrophobic and hydrophilic groups. This class includes Lugduname, Sucrononic acid, and Bernardame, all distinguished by their exceptional sweetness intensity.

Key structural features of Carrelame :

  • Guanidine core : Provides hydrogen-bonding sites critical for receptor interaction.
  • 3,5-Dichlorophenyl group : Enhances hydrophobicity and steric interactions with sweetness receptors.
  • Diphenylmethylamino-methylene substituent : Contributes to molecular rigidity and receptor binding affinity.

Historical Development in Artificial Sweetener Research

The pursuit of non-caloric sweeteners began with saccharin in 1879, followed by cyclamate (1937) and aspartame (1965). However, guanidine derivatives emerged as a breakthrough in the 1990s due to their unparalleled sweetness intensity.

Sweetener Discovery Year Sweetness (vs Sucrose) Key Innovations
Saccharin 1879 300–500x First synthetic sweetener
Aspartame 1965 200x Amino acid-based structure
Sucralose 1976 600x Chlorinated sucrose derivative
Carrelame Late 20th C. 200,000x Trisubstituted guanidine core
Lugduname 1996 230,000x Acetic acid-guanidine hybrid

Carrelame’s development highlights the shift toward rational design based on the multipoint attachment (MPA) theory, which identifies eight interaction sites on sweetness receptors. Guanidine sweeteners exploit these sites through optimized hydrophobic and hydrogen-bonding groups.

Eigenschaften

IUPAC Name

2-[[(benzhydrylamino)-(3,5-dichloroanilino)methylidene]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O2/c23-17-11-18(24)13-19(12-17)26-22(25-14-20(28)29)27-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,28,29)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBAVZANYVPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=NCC(=O)O)NC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676748
Record name Carrelame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180045-74-3
Record name Carrelame
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180045743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carrelame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARRELAME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFC6W76KJN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

The synthesis of N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine typically involves the reaction of glycine with 3,5-dichloroaniline and diphenylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond . Industrial production methods may involve large-scale synthesis in a controlled environment to ensure high purity and yield.

Analyse Chemischer Reaktionen

N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through its interaction with key biomolecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared features: dichlorophenyl groups , glycine backbones , or bulky aromatic substituents . Below is a detailed analysis of key comparisons:

Dichlorophenyl-Substituted Glycine Derivatives

  • N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (): Substituents: 2,3-dichlorophenyl and 4-methylphenyl sulfonyl groups. Key Differences: The sulfonyl group enhances polarity compared to the diphenylmethylamino group in the target compound. Application: Marketed as a research chemical (Biosynth), suggesting utility in biochemical assays .

Non-Glycine Dichlorophenyl Compounds

  • SR140333 ():

    • Structure : 3,4-Dichlorophenyl group integrated into a piperidine scaffold.
    • Activity : Neurokinin NK1 receptor antagonist.
    • Comparison : The 3,4-dichloro substitution contrasts with the 3,5-dichloro configuration in the target compound, which may confer distinct electronic and steric effects. The piperidine backbone diverges from the glycine core, limiting direct SAR comparisons .
  • RWJ56110 ():

    • Structure : 2,6-Dichlorophenyl group attached to an indole-pyrrolidinyl system.
    • Comparison : The 2,6-dichloro pattern introduces ortho-substitution steric hindrance, unlike the meta-substituted 3,5-dichloro group. This compound’s indole scaffold further differentiates its pharmacophore .

Dichlorophenyl-Isoxazole Derivatives ():

  • Example: 4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide.
  • Comparison : Shares the 3,5-dichlorophenyl group but incorporates a trifluoromethyl isoxazole ring. The isoxazole’s rigidity and fluorine atoms likely enhance metabolic stability compared to the glycine backbone .

Structural and Functional Implications

Substituent Position Effects

  • 3,5-Dichlorophenyl : Symmetrical meta-substitution may enhance binding to symmetric receptor pockets, whereas 2,3- or 3,4-dichloro groups (e.g., SR140333, ) introduce asymmetry, affecting target selectivity .
  • Diphenylmethylamino vs.

Pharmacokinetic Considerations

  • Bulky aromatic groups (e.g., diphenylmethyl) may prolong half-life by reducing metabolic clearance but could limit aqueous solubility.

Data Table: Key Structural Comparisons

Compound Name Dichlorophenyl Substitution Core Structure Functional Groups Notable Features Reference
N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine 3,5-dichloro Glycine Diphenylmethylamino, methylene bridge High lipophilicity -
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 2,3-dichloro Glycine Sulfonyl, 4-methylphenyl Enhanced polarity
SR140333 3,4-dichloro Piperidine Benzyl, isopropoxyphenylacetyl NK1 receptor antagonist
RWJ56110 2,6-dichloro Indole-pyrrolidinyl Benzyl, pyrrolidinylmethyl Ortho-substitution hindrance
4-[5-(3,5-Dichlorophenyl)-...]benzamide () 3,5-dichloro Isoxazole-benzamide Trifluoromethyl, trifluoroethyl Metabolic stability

Biologische Aktivität

N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine, commonly referred to as Carrelame, is a compound of significant interest due to its biological activity and potential applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • IUPAC Name : (Z)-N-{[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene}glycine
  • CAS Number : 180045-74-3
  • Molecular Formula : C22H19Cl2N3O2
  • Molecular Weight : 428.31 g/mol

Carrelame exhibits biological activity primarily through its interaction with specific molecular targets in biological systems. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may influence enzymatic activities and cellular signaling pathways.

Toxicology and Safety

The safety profile of Carrelame has been explored in various studies. While it is recognized for its high potency as an artificial sweetener, concerns regarding its toxicity have emerged, particularly regarding its effects on soil microorganisms and potential environmental impact.

Case Studies

  • Soil Microbial Toxicity : A study investigated the transformation products of pesticides, specifically focusing on 3,5-Dichloroaniline (DCA), a metabolite related to Carrelame. The findings indicated that DCA significantly affects soil microbial communities by reducing enzymatic activities and nitrification processes. The study highlighted the need to consider transformation products in environmental risk assessments .
  • In Vitro Studies : Research involving ammonia-oxidizing microorganisms demonstrated that DCA was more toxic than its parent compound, underscoring the importance of evaluating both parent compounds and their metabolites when assessing ecological risks .

Enzymatic Activity Effects

Research has shown that Carrelame can inhibit key enzymatic activities in soil microorganisms. The following table summarizes the impact of DCA on various microbial groups:

Microbial GroupEnzymatic Activity Reduction (%)Observations
Actinobacteria45%Significant decline in diversity
Hyphomicrobiaceae30%Reduced functional capacity
Nitrosomonas spp.60%Critical impact on nitrification

Environmental Impact

A comprehensive assessment of Carrelame's environmental impact indicates that its presence can lead to detrimental effects on soil health. The compound's persistence in the environment raises concerns about long-term ecological consequences.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine?

Methodological Answer:
The synthesis typically involves condensation reactions between glycine derivatives and substituted aromatic amines. For example:

  • Step 1: React glycine ethyl ester with diphenylmethylenamine to form a Schiff base intermediate, as seen in analogous compounds like N-(Diphenylmethylene)glycine ethyl ester (CAS 69555-14-2) .
  • Step 2: Introduce the 3,5-dichlorophenyl group via nucleophilic substitution or coupling reactions. A refluxing ethanol/HCl system, similar to methods used for hydrazine derivatives (e.g., N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenylethylidene)hydrazines), can facilitate this step .
  • Step 3: Purify via recrystallization (ethanol/water mixtures) and validate purity using TLC or HPLC.

Basic: How is this compound characterized spectroscopically to confirm its structure?

Methodological Answer:

  • NMR: Analyze 1H^1H- and 13C^{13}C-NMR for peaks corresponding to the dichlorophenyl (δ 7.2–7.5 ppm, aromatic protons) and diphenylmethylene groups (δ 6.8–7.1 ppm). The glycine backbone shows characteristic α-proton signals near δ 3.8–4.2 ppm .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z ~450–460 for the parent ion) and fragmentation patterns using ESI-MS or MALDI-TOF .
  • IR Spectroscopy: Identify imine (C=N stretch, ~1640 cm1^{-1}) and carboxylic acid (O-H stretch, ~2500–3300 cm1^{-1}) functional groups .

Advanced: How can researchers resolve discrepancies between elemental analysis and spectroscopic data?

Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity.

  • Step 1: Repeat elemental analysis under anhydrous conditions (e.g., using Karl Fischer titration to rule out water absorption) .
  • Step 2: Cross-validate with high-resolution mass spectrometry (HRMS) to confirm exact mass (±5 ppm error) .
  • Step 3: Perform X-ray crystallography if crystalline material is available, as demonstrated for structurally related glycine derivatives .

Advanced: What strategies optimize reaction yields while minimizing by-products?

Methodological Answer:

  • Catalyst Screening: Use Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance imine formation efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of aromatic intermediates .
  • Temperature Control: Lower reaction temperatures (0–5°C) reduce side reactions like hydrolysis of the Schiff base .

Advanced: How is the stereochemical configuration of this compound determined?

Methodological Answer:

  • Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers, as applied to DL-α-(3,5-dihydroxyphenyl)glycine .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., time-dependent DFT) .
  • X-ray Crystallography: Resolve absolute configuration via single-crystal analysis, particularly for derivatives with bulky substituents .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane (tested via saturation shake-flask method) .
  • Stability:
    • pH Sensitivity: Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions due to imine bond hydrolysis.
    • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation, as recommended for similar Schiff bases .

Advanced: How can metabolic stability be assessed in in vitro pharmacological studies?

Methodological Answer:

  • Liver Microsome Assays: Incubate the compound with rat/human liver microsomes (1 mg/mL protein) at 37°C for 0–60 minutes. Quantify remaining parent compound via LC-MS/MS .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .
  • Plasma Stability Tests: Monitor degradation in plasma (37°C, 1–24 hours) to evaluate suitability for in vivo studies .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to glycine receptors (e.g., NMDA or G-protein coupled receptors) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling: Corrogate substituent effects (e.g., Cl/F atoms) with activity data from analogs like N-(3,5-dichlorophenyl)glycine derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.